1H-Cyclopenta[e]imidazo[1,2-a]pyrazine
Description
Properties
CAS No. |
155869-05-9 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.176 |
InChI |
InChI=1S/C9H7N3/c1-2-7-8(3-1)12-5-4-10-9(12)6-11-7/h1-4,6H,5H2 |
InChI Key |
ZLGGLTZGPGFMIE-UHFFFAOYSA-N |
SMILES |
C1C=NC2=CN=C3C=CC=C3N21 |
Synonyms |
1H-Cyclopent[e]imidazo[1,2-a]pyrazine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazines are the closest structural analogs. Key differences arise from substituent positions and fused rings:
- Anticancer Activity : Derivatives like 2-phenylimidazo[1,2-a]pyrazin-3-amine exhibit CDK9 inhibition (IC50: 5.12–7.88 µM) and cytotoxicity against breast cancer and AML cell lines .
- Antiviral Activity : Compounds with this scaffold inhibit human coronaviruses (e.g., SARS-CoV-2) and influenza A virus .
- Enzyme Inhibition : 6-substituted imidazo[1,2-a]pyrazines act as reversible H<sup>+</sup>/K<sup>+</sup>-ATPase inhibitors, with potent anti-secretory activity in gastric acid regulation .
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines differ by replacing pyrazine with pyridine. This structural change significantly impacts bioactivity:
- Antituberculosis Activity : Imidazo[1,2-a]pyridines lacking additional nitrogen atoms show lower MIC values (1–2 µM) compared to imidazo[1,2-a]pyrazines (MIC: 5–9 µM) in Mycobacterium tuberculosis assays .
- Inotropic Activity: 2-Aryl-substituted imidazo[1,2-a]pyrazines (e.g., 8-piperazinyl derivatives) exhibit superior selectivity for α2-adrenergic receptors over α1 compared to pyridine analogs .
Imidazo[1,2-a]quinoxaline Derivatives
Quinoxaline-fused analogs demonstrate distinct pharmacological profiles:
- Phosphodiesterase Inhibition: 4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile shows smooth muscle relaxant activity comparable to imidazo[1,2-a]pyrazine derivatives like SCA 40 .
Benzoimidazo-Pyrrolo-Pyrazine Hybrids
Key Data Tables
Substituent Effects and Structure-Activity Relationships (SAR)
- Position-Specific Activity: C6 Substitution: In imidazo[1,2-a]pyrazines, C6-substituted derivatives (e.g., 6-phenyl groups) enhance H<sup>+</sup>/K<sup>+</sup>-ATPase inhibition . C8 Substitution: Alkoxy or alkylamino groups at C8 increase electrophilic reactivity, favoring nitration at position 3 .
- Nitrogen Positioning : Imidazo[1,2-a]pyrazines with nitrogen at bridgehead positions show higher α2-adrenergic receptor selectivity than pyridine analogs .
Preparation Methods
Key Reaction Parameters
| Component | Conditions | Yield Range |
|---|---|---|
| Aryl aldehyde | Ethanol, room temperature | 70–90% |
| 2-Aminopyrazine | Iodine (10 mol%), 12–24 hours | 70–90% |
| tert-Butyl isocyanide | Microwave irradiation (optional) | 70–90% |
Mechanistic Insight :
-
Imine Formation : Condensation of 2-aminopyrazine with aryl aldehyde generates an imine intermediate.
-
Isocyanide Addition : Iodine activates the isocyanide, facilitating nucleophilic attack at the imine carbon.
-
Cyclization : Intramolecular [4 + 1] cycloaddition forms the imidazo-pyrazine core.
Advantages :
-
Scalable and cost-effective due to iodine’s catalytic role.
-
Compatible with diverse aryl aldehydes (electron-donating/withdrawing groups).
Cyclization of Hydrazide Derivatives
An alternative route involves the cyclization of hydrazide intermediates derived from ethyl imidazo[1,2-a]pyrazine-2-carboxylate (Scheme 1). This method leverages hydrazine hydrate for nucleophilic displacement followed by condensation with aldehydes.
Reaction Workflow
-
Hydrazide Formation :
-
Condensation with Aldehydes :
-
React hydrazide with aromatic aldehydes in ethanol under acidic conditions.
-
Product: N’-(Substituted benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazides.
-
Limitations :
| Component | Role | Example Reagents |
|---|---|---|
| Cyclopenta-substituted amine | Amine precursor | 2-Aminopyrazine derivatives |
| Aldehyde | Electrophilic component | 4-Methoxybenzaldehyde |
| Isocyanide | Nucleophilic component | Cyclohexyl isocyanide |
Optimized Protocol :
-
Microwave-Assisted Synthesis :
-
Form 5-aminopyrazole intermediates via microwave irradiation.
-
-
GBB Reaction :
-
Combine intermediates with aldehydes and isocyanides in ethanol.
-
Catalyst: Trifluoroacetic acid (TFA, 20 mol%).
-
Yield Trends :
-
Electron-donating groups on aldehydes enhance yields (e.g., 4-Me → 83%).
-
Steric hindrance reduces reactivity (e.g., α-methylcinnamaldehyde → 26%).
Metal-Catalyzed Cross-Coupling Reactions
Copper-catalyzed C–N coupling and cyclization have been employed for benzoimidazo[1,2-c]pyrimidines, offering a framework for adapting to cyclopenta systems.
Reaction Pathway
-
C–N Coupling :
-
CuI/K₃PO₄ catalyzes coupling between 2-(2-bromovinyl)benzimidazoles and cyanamide.
-
-
Cyclization :
-
Intramolecular nucleophilic attack forms the fused ring.
-
Key Data :
Challenges :
-
Requires precise temperature control (100–130°C).
Traditional Cyclization Strategies
Conventional methods often involve sequential ring-forming steps. For example:
-
Pyrazine Ring Formation :
-
Imidazole Ring Closure :
Example from Pyrazinoindole Synthesis :
Comparative Analysis of Methods
| Method | Strengths | Weaknesses | Yield Range |
|---|---|---|---|
| Iodine-Catalyzed TCR | High efficiency, scalability | Limited to isocyanides | 70–90% |
| Hydrazide Condensation | Diverse substituents | Multi-step purification | 64–74% |
| GBB Reactions | Rapid library generation | Steric limitations | 23–83% |
| Cu-Catalyzed Coupling | Well-defined pathways | Temperature sensitivity | 57–83% |
| Traditional Cyclization | Flexible substituent control | Metal catalyst dependency | 55–90% |
Q & A
Q. What are the optimized synthetic routes for imidazo[1,2-a]pyrazine derivatives?
The iodine-catalyzed three-component reaction is a widely used method. Key parameters include:
- Catalyst : 5–10 mol% iodine in ethanol yields high-purity products (e.g., 98% purity for compound 10a ) .
- Solvent : Ethanol provides superior yields compared to MeOH, HO, or toluene due to favorable precipitation of products .
- Substrates : Aryl aldehydes and tert-butyl isocyanide are condensed with 2-aminopyrazine, followed by cyclization .
- Purification : Products often precipitate directly, enabling simple filtration without chromatography .
Q. How are imidazo[1,2-a]pyrazine derivatives characterized spectroscopically?
Standard techniques include:
- NMR : H and C NMR identify substituent positions (e.g., NH protons at δ3.08 ppm in 10a , aromatic protons at δ8.30–7.91 ppm) .
- HRMS : ESI-QTOF confirms molecular weights (e.g., [M + H] = 312.1465 for 10a ) .
- IR : Peaks at 3350 cm indicate amine groups, while 1546 cm corresponds to C=N stretches .
Q. What in vitro models are used to screen biological activities of these compounds?
- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition (e.g., IC values compared to ascorbic acid) .
- Antimicrobial screens : Zone-of-inhibition tests against pathogens like E. coli and S. aureus .
- NF-κB inhibition : Luciferase reporter assays (e.g., compound 3h showed IC = 1.02 µM) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives?
- Substituent positioning : Modifications at C2, C3, C6, and C8 significantly alter activity. For example:
- C6 methyl and C8 morpholino groups enhance antimicrobial activity .
- Nitro groups at C3/C5 act as pharmacophores but may reduce fluorescence; reduction to amines improves anticancer activity .
- Hybrid scaffolds : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c ) show enhanced regioselectivity in cyclization .
Q. How to address contradictions between antioxidant activity and cytotoxicity data?
- Dose-dependent effects : Low concentrations of bromo/methyl derivatives (e.g., 5-Bromo-6-methylimidazo[1,2-a]pyrazine ) show antioxidant activity, while higher doses may induce cytotoxicity via ROS overproduction .
- Cell line specificity : Non-cytotoxicity in normal cells (e.g., MCF-12A) but selective toxicity in cancer models .
Q. What mechanistic insights explain the catalytic efficiency of iodine in synthesis?
- Lewis acid activation : Iodine activates imine intermediates, facilitating nucleophilic addition of isocyanides .
- Cycloaddition : [4 + 1] cycloaddition forms the imidazo[1,2-a]pyrazine core, with iodine stabilizing transition states .
Q. What strategies improve bioavailability of imidazo[1,2-a]pyrazine derivatives?
- Prodrug design : Tert-butyl carbamate-protected amines (e.g., Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate ) enhance solubility and controlled release .
- Formulation : Dihydrochloride salts improve aqueous stability (e.g., benzyl 5H-imidazo[1,2-a]pyrazine-2-carboxylate) .
Q. How are hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines synthesized?
- Double cyclization : Reacting o-phenylenediamines with pyrrolo[2,1-c]pyrazine precursors under TFA/DMSO yields regioisomers (e.g., 8c–8g ) .
- Functional group tolerance : Electron-withdrawing groups (e.g., fluoro, chloro) at C9/C10 maintain reaction efficiency .
Q. How to optimize reaction conditions for industrial-scale synthesis?
Q. What in vivo models validate the efficacy of these compounds?
- Sepsis-induced lung injury : Cecal ligation and puncture (CLP) in rats showed compound 3h reduces TNF-α (65%), IL-6 (58%), and oxidative stress markers (MDA ↓42%) .
- Neuroprotection : Imidazo[1,2-a]pyrazine derivatives modulate nicotinic receptors in Alzheimer’s models (e.g., reduced Aβ plaque formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
